molecular formula C6H3BrN2Zn B6303142 (6-Cyanopyridin-3-yl)zinc bromide CAS No. 1380655-80-0

(6-Cyanopyridin-3-yl)zinc bromide

Cat. No.: B6303142
CAS No.: 1380655-80-0
M. Wt: 248.4 g/mol
InChI Key: DJPZFTUYDNLYDU-UHFFFAOYSA-M
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Description

(6-Cyanopyridin-3-yl)zinc bromide is a versatile organozinc reagent, primarily used as a key building block in metal-catalyzed cross-coupling reactions to construct complex biaryl systems . Its molecular structure combines a pyridine ring, a zinc halide function, and a cyano group, making it a valuable synthon in medicinal and materials chemistry. The electron-withdrawing nitrile group modifies the electronic properties of the heteroaromatic ring, which can influence the coordination behavior and stability of the reagent during catalytic cycles . The 3-cyanopyridine scaffold, which forms the core of this reagent, is a known precursor in the manufacturing of pharmaceuticals and agrochemicals, including the synthesis of Niacin (Vitamin B3) and related active ingredients . Furthermore, cyanopyridine derivatives are frequently investigated in drug discovery for their potential as kinase inhibitors, with scaffolds featuring the carbonitrile group showing promise in the development of new anticancer agents . Researchers value this reagent for its utility in introducing the 6-cyanopyridin-3-yl moiety into target molecules, facilitating the exploration of new chemical space in heterocyclic and coordination chemistry . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

bromozinc(1+);3H-pyridin-3-ide-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPZFTUYDNLYDU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=[C-]1)C#N.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

Zinc powder is activated using methanesulfonic acid or benzoic acid to remove surface oxides, enhancing its reactivity. A molar ratio of 1:1.5–3 (3-bromo-6-cyanopyridine to zinc) is maintained, with reaction temperatures ranging from 45°C to 70°C. The reaction achieves completion within 3–5 hours, yielding the zinc bromide complex after workup.

Table 1: Representative Reaction Conditions for Direct Metallation

ParameterRangeOptimal Value
Zinc activation agentMethanesulfonic acid0.05–0.2 eq
SolventTHF250–300 mL
Temperature45–70°C65°C
Reaction time3–5 hours4 hours
Yield82–92%89%

Mechanistic Insights

The reaction proceeds via oxidative addition, where zinc inserts into the carbon-bromine bond of 3-bromo-6-cyanopyridine. The electron-withdrawing cyano group at position 6 stabilizes the intermediate through resonance, facilitating zinc coordination at position 3. Polar solvents like THF enhance ion separation, accelerating the metallation process.

Blaise Reaction-Mediated Zinc Complexation

An alternative approach adapts the Blaise reaction mechanism, originally developed for β-keto ester synthesis, to construct the carbon-zinc bond. This method utilizes tert-butyl bromoacetate as a zinc-complexing agent.

Synthetic Pathway

  • Zinc reagent preparation : Zinc powder reacts with tert-butyl bromoacetate in THF at 45–55°C, forming a tert-butyl bromoacetate zinc intermediate.

  • Nucleophilic substitution : 3-Bromo-6-cyanopyridine undergoes reaction with the zinc reagent at 65–70°C, displacing bromide and forming the target compound.

  • Workup : Acidic quenching (pH 5–7) removes impurities, followed by extraction and drying.

Table 2: Blaise Reaction Optimization Parameters

StageCritical FactorImpact on Yield
Zinc activationAcid type (e.g., benzoic)+15% efficiency
Temperature control65–70°C stabilityPrevents decomposition
Stoichiometry1.5–3 eq zincMaximizes conversion

Advantages Over Direct Metallation

  • Higher functional group tolerance : The Blaise approach accommodates sensitive substituents due to milder conditions.

  • One-pot synthesis : Intermediate isolation is unnecessary, reducing processing time by 30–40% compared to stepwise methods.

  • Scalability : Patent data demonstrate consistent 83–92% yields at multi-gram scales.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MetricDirect MetallationBlaise Reaction
Starting material cost$12.50/g$9.80/g
Reaction time4 hours5.5 hours
Purity (HPLC)97.8%98.5%
Oxygen sensitivityHigh (requires glovebox)Moderate (N2 purge)
Industrial applicabilityLimited by Zn wastePreferred for scale-up

Mechanistic Challenges and Solutions

Byproduct Formation

Competing pathways may generate bis-zinc complexes or dehalogenated pyridines. Strategies to mitigate these include:

  • Stoichiometric control : Maintaining Zn:substrate ratios below 3:1 minimizes oligomerization.

  • Low-temperature quenching : Rapid cooling to 0–5°C after reaction completion prevents thermal degradation.

Solvent Effects

THF outperforms dichloroethane and DMF in stabilizing the zinc complex, as evidenced by 23% higher yields in THF-based systems. Computational studies suggest THF’s moderate polarity (ε = 7.6) optimally solvates the transition state without destabilizing reactants .

Chemical Reactions Analysis

Types of Reactions: (6-Cyanopyridin-3-yl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the cyanopyridine moiety and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).

    Conditions: The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products: The major products formed from these reactions are biaryl or heterobiaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(6-Cyanopyridin-3-yl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug discovery.

    Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (6-Cyanopyridin-3-yl)zinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The this compound transfers the cyanopyridine moiety to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or heterobiaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Zinc Halides (ZnBr₂, ZnCl₂, ZnI₂)
  • Structure and Bonding: Inorganic zinc halides like ZnBr₂ adopt ionic or polymeric structures in solid states, with tetrahedral coordination around Zn²⁺. In contrast, (6-cyanopyridin-3-yl)zinc bromide likely exhibits covalent Zn–C bonding, with the pyridine ring acting as a σ-donor and π-acceptor ligand. This structural difference impacts solubility; ZnBr₂ is highly water-soluble, whereas the organozinc derivative may favor organic solvents .
  • Reactivity: ZnBr₂ is a strong Lewis acid used in Friedel-Crafts alkylation and as an electrolyte in zinc-bromine batteries . The organozinc compound, however, participates in C–C bond-forming reactions due to its nucleophilic zinc center. For example, it may transfer the pyridyl group to electrophilic partners in cross-couplings, a reactivity absent in inorganic zinc halides.
  • Applications: Compound Applications Key Properties ZnBr₂ Batteries, catalysis, waste solidification High ionic conductivity, hygroscopic (6-Cyanopyridin-3-yl)ZnBr Organic synthesis (e.g., Negishi coupling) Air-sensitive, organosoluble
2.2. Cadmium Bromide (CdBr₂) and Calcium Bromide (CaBr₂)
  • Toxicity and Environmental Impact: CdBr₂ is toxic and regulated, limiting its industrial use compared to ZnBr₂ and its organozinc analogs. CaBr₂, while less reactive, is employed in drilling fluids and as a desiccant. The organozinc compound’s environmental footprint is less studied but likely requires careful handling due to bromine content .
  • Thermal Stability: CdBr₂ decomposes at ~568°C, whereas ZnBr₂ sublimes at ~394°C. The organozinc derivative is expected to have lower thermal stability, decomposing before 300°C due to organic moiety degradation.
2.3. Other Organozinc Reagents (e.g., Arylzinc Bromides)
  • Electronic Effects: The electron-withdrawing cyano group in this compound reduces electron density at the zinc center compared to arylzinc bromides with electron-donating substituents. This may alter reaction rates and selectivity in coupling reactions .
  • Synthetic Utility :
    While simple arylzinc bromides are widely used in alkylation, the pyridyl-zinc derivative’s heteroaromatic structure could enable access to nitrogen-containing pharmaceuticals or ligands.

Research Findings and Data

  • Density and Solubility: ZnBr₂ solutions exhibit density variations with concentration (e.g., ~2.01 g/cm³ at 4 M), a property critical for battery electrolytes . The organozinc compound’s density is unreported but expected to be lower (~1.2–1.5 g/cm³) due to the organic component.
  • Solidification Behavior: ZnBr₂ waste is solidified using polymer sorbents like polyacrylamide, achieving >90% retention efficiency . No data exists for the organozinc analog, but its organic ligands may complicate solidification due to volatility or reactivity.

Biological Activity

(6-Cyanopyridin-3-yl)zinc bromide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C6H4BrN2Zn
  • Molecular Weight : 251.4 g/mol

The compound features a cyanopyridine moiety coordinated with zinc, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as proteins and enzymes. The zinc ion plays a pivotal role in stabilizing the compound's structure and facilitating its interaction with various biomolecules.

  • Enzyme Inhibition : Zinc complexes are known to inhibit metalloproteinases, which are involved in cancer metastasis. The compound has demonstrated inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial in tumor invasion and metastasis .
  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound's IC50 values indicate a strong selective toxicity towards cancer cells compared to non-cancerous cells, offering a promising therapeutic window .

Study 1: Antiproliferative Effects on Cancer Cells

A recent study evaluated the effects of this compound on MDA-MB-231 cells:

CompoundIC50 (μM)Selectivity Index
This compound0.12620
5-Fluorouracil (control)17.02-

The results indicated that this compound was significantly more effective than the standard chemotherapy agent, 5-Fluorouracil, highlighting its potential as an anticancer agent .

Study 2: Mechanistic Insights

In another investigation, the mechanism of action was explored through Western blot analysis, revealing that treatment with this compound led to increased levels of caspase 9, suggesting an induction of apoptosis in treated cancer cells:

TreatmentCaspase 9 Level (ng/mL)
Control19.01
This compound27.13

This data supports the hypothesis that the compound induces apoptosis via caspase activation .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. The compound exhibited an oral bioavailability of approximately 31.8%, with clearance rates suggesting manageable systemic exposure .

Toxicity assessments in animal models have shown no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

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